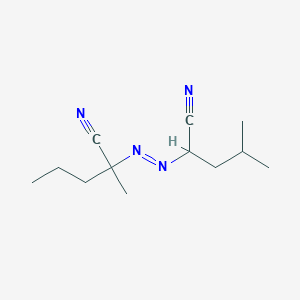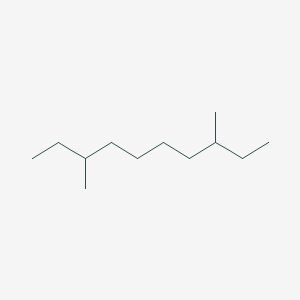
3,8-Dimethyldecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dimethyldecane is a hydrocarbon compound that belongs to the alkane family. It has a chemical formula of C12H26 and a molecular weight of 170.34 g/mol. This compound is commonly used in scientific research due to its unique properties and applications. In
Aplicaciones Científicas De Investigación
3,8-Dimethyldecane has several scientific research applications. It is commonly used as a reference compound in gas chromatography and mass spectrometry. It is also used as a standard in the analysis of petroleum products. 3,8-Dimethyldecane is used as a model compound for the study of the combustion of hydrocarbons. It is also used in the study of the properties of hydrocarbon fuels.
Mecanismo De Acción
The mechanism of action of 3,8-Dimethyldecane is not well understood. However, it is believed to act as a hydrocarbon fuel in combustion reactions. It is also believed to have a similar mechanism of action to other alkane compounds.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3,8-Dimethyldecane. However, it is considered to be non-toxic and non-carcinogenic. It is also not believed to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,8-Dimethyldecane has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations in lab experiments. It has a low boiling point and can evaporate quickly, making it difficult to handle in some experiments. It is also not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,8-Dimethyldecane. One area of research is the study of its combustion properties and its potential as a fuel. Another area of research is the study of its properties as a model compound for the study of other hydrocarbons. Additionally, the synthesis of different isomers of 3,8-Dimethyldecane and their properties can be studied. The use of 3,8-Dimethyldecane in the development of new analytical techniques and instruments is also an area of future research.
Métodos De Síntesis
The synthesis of 3,8-Dimethyldecane involves the reaction of 1-decene with isobutylene in the presence of a catalyst. The process is carried out under high pressure and temperature conditions. The yield of the reaction is dependent on the reaction conditions, such as the type of catalyst, temperature, and pressure. The use of different catalysts and reaction conditions can result in different isomers of 3,8-Dimethyldecane.
Propiedades
Número CAS |
17312-55-9 |
|---|---|
Nombre del producto |
3,8-Dimethyldecane |
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
3,8-dimethyldecane |
InChI |
InChI=1S/C12H26/c1-5-11(3)9-7-8-10-12(4)6-2/h11-12H,5-10H2,1-4H3 |
Clave InChI |
KMAHIPNGGSOJSM-UHFFFAOYSA-N |
SMILES |
CCC(C)CCCCC(C)CC |
SMILES canónico |
CCC(C)CCCCC(C)CC |
Sinónimos |
DECANE,3,8-DIMETHYL- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



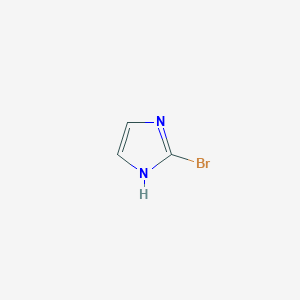
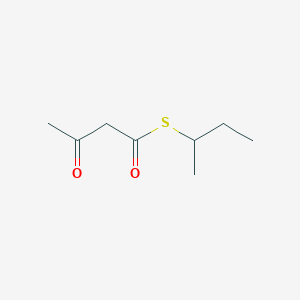
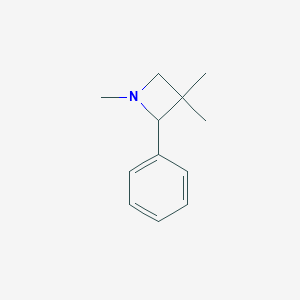
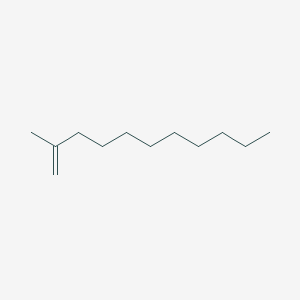
![(1S,2S)-(+)-2-Amino-1-[4-(methylthio)phenyl]-1,3-propanediol](/img/structure/B103760.png)
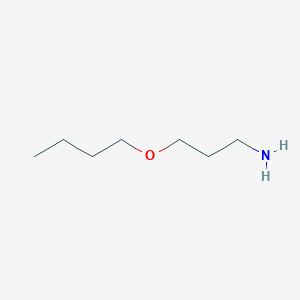
![(3-hydroxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl) (E)-2-methylbut-2-enoate](/img/structure/B103763.png)
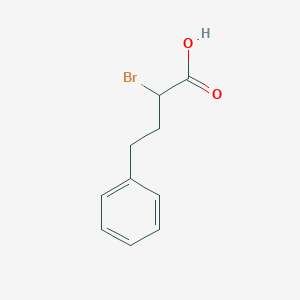
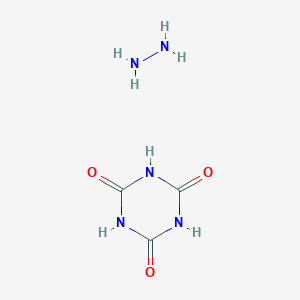
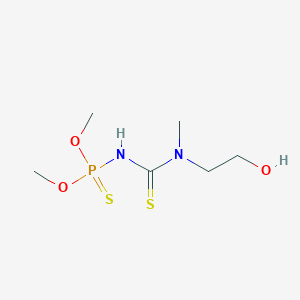
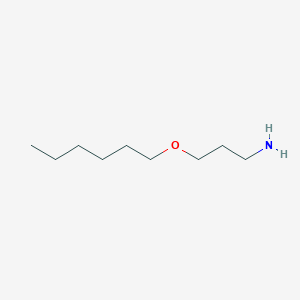
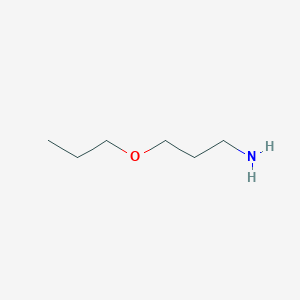
![Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-](/img/structure/B103773.png)
